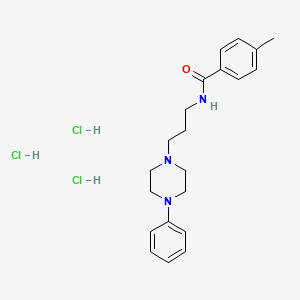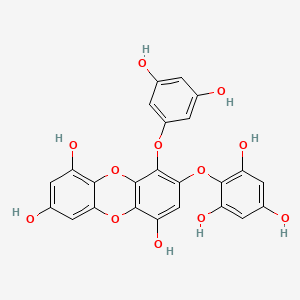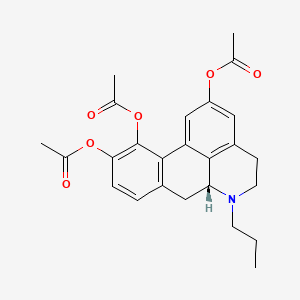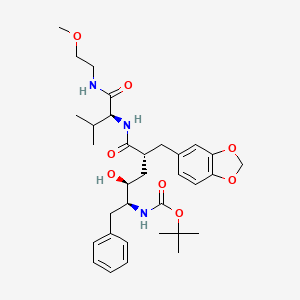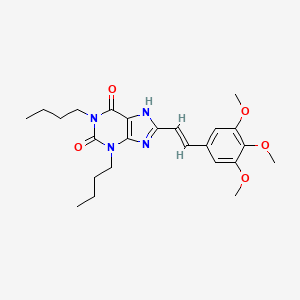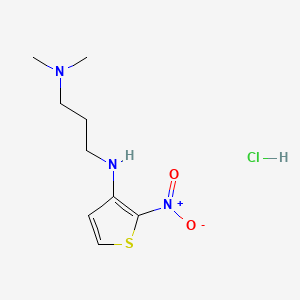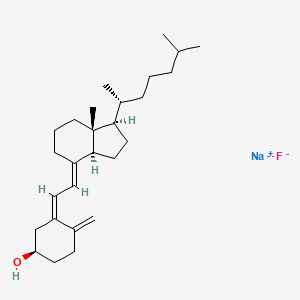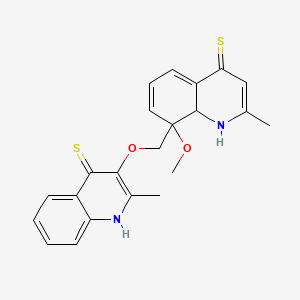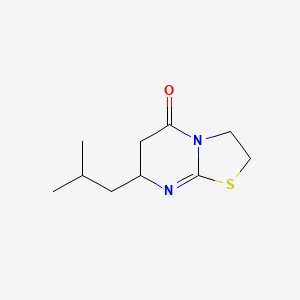
Propanoic acid, 2-(2,4,5-trichlorophenoxy)-, methyl-2-(methyl-2-(methyl-2-(2-methylpropoxy)ethoxy)ethoxy)ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propanoic acid, 2-(2,4,5-trichlorophenoxy)-, methyl-2-(methyl-2-(methyl-2-(2-methylpropoxy)ethoxy)ethoxy)ethyl ester is a synthetic organic compound. It is known for its use as a herbicide and plant growth regulator. This compound is part of the phenoxy herbicide family, which mimics the natural plant hormone auxin, leading to uncontrolled growth and eventually the death of the plant.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 2-(2,4,5-trichlorophenoxy)-, methyl-2-(methyl-2-(methyl-2-(2-methylpropoxy)ethoxy)ethoxy)ethyl ester involves several steps:
Preparation of 2,4,5-trichlorophenol: This is achieved by chlorination of phenol.
Formation of 2-(2,4,5-trichlorophenoxy)propanoic acid: This involves the reaction of 2,4,5-trichlorophenol with chloroacetic acid under basic conditions.
Esterification: The final step involves the esterification of 2-(2,4,5-trichlorophenoxy)propanoic acid with methyl-2-(methyl-2-(methyl-2-(2-methylpropoxy)ethoxy)ethoxy)ethanol in the presence of a strong acid catalyst.
Industrial Production Methods
Industrial production of this compound typically follows the same synthetic route but on a larger scale. The process involves:
Bulk Chlorination: Large-scale chlorination of phenol to produce 2,4,5-trichlorophenol.
Continuous Reaction Systems: Use of continuous reactors for the formation of 2-(2,4,5-trichlorophenoxy)propanoic acid.
Automated Esterification: Automated systems for the esterification process to ensure consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ester functional group.
Reduction: Reduction reactions can occur, especially at the chlorinated aromatic ring.
Substitution: Nucleophilic substitution reactions are common, particularly involving the chlorine atoms on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are commonly used in substitution reactions.
Major Products
Oxidation: Products include carboxylic acids and ketones.
Reduction: Products include dechlorinated aromatic compounds.
Substitution: Products include substituted phenoxypropanoic acids.
Aplicaciones Científicas De Investigación
Propanoic acid, 2-(2,4,5-trichlorophenoxy)-, methyl-2-(methyl-2-(methyl-2-(2-methylpropoxy)ethoxy)ethoxy)ethyl ester has several scientific research applications:
Chemistry: Used as a model compound in studies of herbicide action and environmental degradation.
Biology: Studied for its effects on plant growth and development.
Medicine: Investigated for potential therapeutic applications due to its ability to mimic natural hormones.
Industry: Used in the development of new herbicides and plant growth regulators.
Mecanismo De Acción
The compound exerts its effects by mimicking the natural plant hormone auxin. It binds to auxin receptors in plants, leading to uncontrolled cell division and growth. This uncontrolled growth eventually leads to the death of the plant. The molecular targets include auxin-binding proteins and pathways involved in cell division and elongation.
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dichlorophenoxyacetic acid: Another phenoxy herbicide with similar properties but different chlorination pattern.
2,4,5-Trichlorophenoxyacetic acid: Similar structure but lacks the ester functional group.
Mecoprop: Another phenoxy herbicide with a different side chain.
Uniqueness
Propanoic acid, 2-(2,4,5-trichlorophenoxy)-, methyl-2-(methyl-2-(methyl-2-(2-methylpropoxy)ethoxy)ethoxy)ethyl ester is unique due to its specific ester functional group, which affects its solubility, stability, and biological activity. This makes it particularly effective in certain applications compared to its analogs.
Propiedades
Número CAS |
53535-30-1 |
|---|---|
Fórmula molecular |
C19H27Cl3O6 |
Peso molecular |
457.8 g/mol |
Nombre IUPAC |
2-[2-[2-(2-methylpropoxy)ethoxy]ethoxy]ethyl 2-(2,4,5-trichlorophenoxy)propanoate |
InChI |
InChI=1S/C19H27Cl3O6/c1-13(2)12-26-7-6-24-4-5-25-8-9-27-19(23)14(3)28-18-11-16(21)15(20)10-17(18)22/h10-11,13-14H,4-9,12H2,1-3H3 |
Clave InChI |
FFOFDRXKLKYAJZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)COCCOCCOCCOC(=O)C(C)OC1=CC(=C(C=C1Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




